2,3-Dimethyl piperazine-2,3-dicarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
dimethyl piperazine-2,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h5-6,9-10H,3-4H2,1-2H3 |
InChI Key |
POMPAIRUFJZDOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(NCCN1)C(=O)OC |
Origin of Product |
United States |
Contextual Overview and Research Significance
Position within Heterocyclic Chemistry and Piperazine (B1678402) Derivatives
Heterocyclic chemistry forms a cornerstone of drug discovery, with nitrogen-containing rings being particularly prominent in a vast number of pharmaceuticals. encyclopedia.pub The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a frequently incorporated motif in biologically active molecules. mdpi.com It is considered a "privileged scaffold" because its structure is repeatedly found in drugs across various therapeutic areas. researchgate.net The presence of two nitrogen atoms allows for modifications that can tune the molecule's physicochemical properties, such as solubility and bioavailability, and its ability to interact with biological targets through hydrogen bonding. encyclopedia.pubbohrium.com
Piperazine derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, and antiviral properties. encyclopedia.pubresearchgate.netnih.govmdpi.com The versatility of the piperazine core allows it to serve either as a central scaffold to orient functional groups or as a modifiable component to optimize a drug's pharmacokinetic profile. mdpi.combohrium.com While many successful drugs feature substitutions on the nitrogen atoms, an increasing area of research focuses on substitutions on the carbon atoms of the piperazine ring to create more complex and specific molecular architectures. encyclopedia.pubmdpi.com
Importance of the Piperazine-2,3-dicarboxylate Scaffold in Synthetic Chemistry
The piperazine-2,3-dicarboxylate scaffold is a key intermediate in the synthesis of complex molecules, particularly those designed to interact with specific biological receptors. This framework introduces two carboxylic acid (or ester) groups adjacent to one of the ring's nitrogen atoms, providing defined stereochemical centers and points for further chemical modification.
The primary significance of this scaffold lies in its use for developing competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial target in neuroscience. nih.govnih.gov The dicarboxylate moiety mimics the structure of glutamate (B1630785), the endogenous ligand for these receptors. By modifying the substituent on the nitrogen atom at the N1 position, researchers can fine-tune the antagonist's affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A-D). nih.govnih.gov This allows for the creation of agents with specific pharmacological profiles. For example, attaching bulky hydrophobic groups to the N1 position has been shown to alter the subunit selectivity compared to typical antagonists. nih.gov
The synthesis of these derivatives often involves the use of piperazine-2,3-dicarboxylic acid as a starting material, which can be prepared and resolved into its different stereoisomers (cis and trans). This stereochemical control is vital, as the spatial arrangement of the carboxylate groups is critical for receptor binding and activity. The scaffold's rigid, cyclic nature, combined with the stereochemically defined carboxylates, provides a constrained conformation that is essential for achieving high-affinity interactions with the target binding site.
Current Research Trajectories Involving 2,3-Dimethyl piperazine-2,3-dicarboxylate and Analogues
Current research primarily focuses on analogues of the piperazine-2,3-dicarboxylate scaffold, particularly N-substituted derivatives, rather than the specific 2,3-dimethyl compound. These studies aim to develop selective ligands for ionotropic glutamate receptors, including NMDA and kainate receptors.
One major research direction involves synthesizing and evaluating a series of N1-aroyl or N1-aryl derivatives of piperazine-2,3-dicarboxylic acid to explore the structural requirements for selectivity towards NR2C and NR2D subunits of the NMDA receptor. nih.gov For instance, research has demonstrated that certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid exhibit improved affinity for GluN2C and GluN2D subunits, which are implicated in various neurological conditions. nih.gov Some of these compounds have also been identified as dual antagonists, acting on both NMDA and GluK1-containing kainate receptors, suggesting potential therapeutic applications in treating neurological disorders. nih.gov
The data below illustrates the affinity of selected N-substituted piperazine-2,3-dicarboxylic acid analogues for different NMDA receptor subunits.
Table 1: Affinity of N-Substituted Piperazine-2,3-dicarboxylate Analogues for NMDA Receptor Subunits Data extracted from studies on NMDA receptor antagonists. nih.gov
| Compound | N1-Substituent | Receptor Subunit Selectivity Profile | Key Finding |
|---|---|---|---|
| (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | Biphenylyl-4-carbonyl | Improved relative affinity for NR2C/NR2D vs NR2A/NR2B | Displays an unusual selectivity profile compared to typical antagonists. nih.gov |
| Phenanthrenyl-2-carbonyl analogue (16e) | Phenanthrenyl-2-carbonyl | >60-fold higher affinity for NR2C and NR2D | Shows 3-5-fold selectivity for NR2C/NR2D vs NR2A/NR2B. nih.gov |
| Phenanthrenyl-3-carbonyl analogue (16f) | Phenanthrenyl-3-carbonyl | 5- and 7-fold selectivity for NR2D vs NR2A and NR2B, respectively | Less potent but more selective than the 2-carbonyl analogue. nih.gov |
| 1-(9-iodophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (18i) | 9-Iodophenanthrene-3-carbonyl | Dual antagonist for GluN2D and GluK1 | Demonstrated antinociceptive effects in an animal model. nih.gov |
While extensive research exists for N-substituted analogues, specific studies focusing on This compound are not prominent in the reviewed literature. The introduction of methyl groups at the C2 and C3 positions of the piperazine ring would add another layer of stereochemical complexity and alter the conformational properties of the scaffold. This suggests that the synthesis and biological evaluation of this compound and its derivatives could be a promising future research trajectory, potentially leading to the discovery of novel ligands with unique selectivity and pharmacological properties.
Advanced Synthetic Methodologies for 2,3 Dimethyl Piperazine 2,3 Dicarboxylate and Derivatives
Strategies for Constructing the Piperazine-2,3-dicarboxylate Ring System
The synthesis of the piperazine-2,3-dicarboxylate core can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope.
Reductive cyclization of linear diamine precursors is a common and effective method for the synthesis of carbon-substituted piperazines. nih.gov This strategy often involves the formation of a key intermediate, such as a dioxime, which can then be catalytically reduced to form the piperazine (B1678402) ring. For instance, a primary amino group can be elaborated into a dioxime, which upon reductive cyclization, yields the desired piperazine structure. This method is particularly useful for building the piperazine ring from a single starting amine. nih.gov
Another related approach is reductive amination. mdpi.comyoutube.com This process can involve the reaction of a β-keto ester derived from an amino acid. nih.gov The β-keto ester undergoes reductive amination with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride to form a 2,3-substituted 1,4-diamine. nih.gov This diamine intermediate can then be cyclized to afford the piperazine ring. For example, N-Boc protected (S)-alanine can be converted to a β-ketoester, which then undergoes reductive amination to yield a 2,3-substituted 1,4-diamine as a mixture of diastereomers. nih.gov
Aziridines, as strained three-membered rings, are valuable building blocks for the synthesis of more complex nitrogen-containing heterocycles. bohrium.comwikipedia.org The ring-opening of aziridines by various nucleophiles is a key strategy for constructing piperazine derivatives. bohrium.comwikipedia.org One approach involves the [3+3]-type dimerization of aziridines to form the six-membered piperazine ring. nih.gov
A more controlled method involves the regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid methyl ester hydrochlorides. This strategy allows for the synthesis of cis-2,5-disubstituted homochiral piperazines. rsc.org The reactivity of the aziridine (B145994) ring can be influenced by the substituents and the reaction conditions, allowing for selective bond cleavage. bohrium.com For instance, the presence of a Lewis acid can activate a "non-activated" aziridine for ring-opening. researchgate.net Furthermore, intramolecular cyclization of functionalized aziridines can lead to the formation of aziridine-fused piperazine precursors, which are versatile intermediates for highly functionalized piperazine derivatives. metu.edu.tr
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been adapted for the synthesis of piperazine scaffolds. thieme-connect.comwikipedia.orgnih.gov
A variation known as the split-Ugi reaction is particularly suitable for bis-secondary diamines like piperazine. nih.gov This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other. nih.gov For the synthesis of piperazine-2-carboxamides, a one-pot, four-component Ugi condensation can be employed using an N-alkylethylenediamine, chloroacetaldehyde, an isocyanide, and a carboxylic acid. thieme-connect.comcapes.gov.br Another MCR approach involves the in situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) for the efficient synthesis of piperazine derivatives. rsc.org These MCR strategies provide rapid access to diverse libraries of piperazine-based compounds. nih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Piperazine Dicarboxylates
The synthesis of specific stereoisomers of piperazine dicarboxylates is crucial for their application in pharmaceuticals. Various asymmetric strategies have been developed to control the stereochemistry at the C2 and C3 positions.
The asymmetric hydrogenation of pyrazine (B50134) derivatives is a powerful method for producing chiral piperazines. acs.orgwikipedia.org Iridium-catalyzed hydrogenation of pyrazines, activated by alkyl halides, can yield a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives with high enantioselectivity. acs.org The development of catalysts for the asymmetric hydrogenation of N-heteroaromatic compounds has been a significant area of research, with catalysts based on iridium, rhodium, ruthenium, and palladium showing high efficacy. rsc.org
Challenges in the asymmetric hydrogenation of heteroarenes include the stability of the aromatic ring and the potential for the heteroatom to deactivate the catalyst. illinois.edu To overcome these challenges, strategies such as using bicyclic heteroarenes or introducing coordinating groups or chiral auxiliaries have been employed. illinois.edu For instance, pyridines substituted with a chiral oxazolidinone auxiliary can be hydrogenated with heterogeneous catalysts to induce chirality in the resulting piperidines. rsc.org
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov In the synthesis of chiral piperazines, auxiliaries derived from compounds like (R)-(-)-phenylglycinol have been used to synthesize optically active 2-methylpiperazine. rsc.org The chiral auxiliary directs the stereoselective formation of new chiral centers. wikipedia.org
Catalytic asymmetric methods provide an efficient alternative to the use of stoichiometric chiral auxiliaries. Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones is a notable example, allowing for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines. nih.govnih.gov Another approach is the asymmetric lithiation of N-Boc piperazines using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. This method provides access to enantiopure α-substituted piperazines. york.ac.uk Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids can produce enantioenriched 3-substituted piperidines, which are valuable precursors for more complex piperidine (B6355638) derivatives. snnu.edu.cnorganic-chemistry.org
Diastereoselective Control in Functionalized Piperazine Scaffolds
The synthesis of piperazine derivatives possessing multiple stereocenters, such as 2,3-dimethyl piperazine-2,3-dicarboxylate, demands precise control over stereochemistry. The spatial arrangement of substituents is a critical determinant of a molecule's biological activity and physicochemical properties, making diastereoselective synthesis a key focus of research.
Strategies to achieve high diastereoselectivity in the formation of the piperazine ring are varied. A common approach is the cyclization of chiral precursors. For instance, the condensation of a chiral diamine with a diketone equivalent can yield products with varying diastereoselectivity based on the starting materials, catalysts, and reaction conditions. The inherent chirality of the starting materials often directs the formation of a specific diastereomer.
Substrate-controlled diastereoselective synthesis is another powerful method where existing stereocenters on an acyclic precursor guide the stereochemical outcome of the cyclization. For example, the cyclization of an N-protected amino acid derivative can be influenced by the stereochemistry at the alpha-carbon, leading to the preferential formation of one diastereomer of the piperazine product. A modular synthesis of 2,6-disubstituted piperazines has been achieved with high diastereoselectivity through an intramolecular hydroamination, where the substrates were prepared from amino acids. organic-chemistry.org
Furthermore, photocatalyzed epimerization has emerged as a method to convert more accessible but less stable stereoisomers of piperazines into their more stable counterparts. nih.gov This technique, which can proceed through a reversible hydrogen atom transfer (HAT), allows for the editing of stereochemical configurations, with the final diastereomeric ratio often correlating with the calculated thermodynamic stabilities of the isomers. nih.gov For some N,N'-dialkyl piperazines, this epimerization can occur with high stereoselectivity even in the absence of a thiol mediator. nih.gov
Recent advancements also include iridium-catalyzed methods for the synthesis of C-substituted piperazines, which demonstrate excellent regio- and diastereoselective control, yielding a single diastereoisomer. nih.gov Similarly, Lewis acid-catalyzed bidirectional C(sp³)-H bond functionalization of piperazine compounds has been shown to proceed with high diastereoselectivity, where the choice of catalyst and ligands is crucial in controlling the stereochemical outcome. researchgate.net
Post-Cyclization Functionalization and Derivatization
Once the core 2,3-disubstituted piperazine scaffold is constructed, subsequent functionalization is essential for exploring structure-activity relationships and tailoring the molecule for specific applications. The piperazine ring offers two primary sites for modification: the nitrogen atoms and the carboxylate groups.
The two secondary nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo a range of substitution reactions. These modifications are fundamental to diversifying the chemical space of piperazine derivatives. A significant challenge in these reactions is achieving mono-substitution versus di-substitution. One common strategy involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one nitrogen to direct the reaction to the other. nih.govresearchgate.net An alternative one-pot method involves the in-situ formation of a piperazine-1-ium cation, which suppresses the reactivity of one nitrogen atom, thereby favoring mono-substitution. nih.gov
Key N-substitution reactions include:
N-Alkylation: This involves reacting the piperazine with alkylating agents like alkyl halides. The reaction can be controlled to favor mono- or di-alkylation, often by adjusting the stoichiometry of the reactants. researchgate.netgoogle.com Reductive amination, using an aldehyde or ketone with a reducing agent, provides another versatile route to N-alkylated products. researchgate.net
N-Arylation: The introduction of aryl or heteroaryl groups is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org
N-Acylation: The reaction with acyl chlorides or anhydrides yields N-acylpiperazines, a common method for introducing amide functionalities. nih.govnih.gov
| Reaction Type | Reagents/Conditions | Product Type | Key Considerations |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Carbonates (e.g., K₂CO₃), Solvents (e.g., Acetone, Acetonitrile) | Mono- or Di-alkylated piperazines | Stoichiometry control, Use of protecting groups for mono-alkylation. nih.govresearchgate.net |
| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | N-Alkyl piperazines | Avoids formation of quaternary ammonium salts. researchgate.net |
| N-Arylation | Aryl halides, Palladium or Copper catalysts (Buchwald-Hartwig conditions) | N-Aryl piperazines | Ligand choice is crucial for reaction efficiency. organic-chemistry.org |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl piperazines | Generally a high-yielding reaction. nih.govnih.gov |
| Michael Addition | α,β-Unsaturated compounds (e.g., Acrylonitrile, Methyl acrylate) | N-(β-substituted ethyl) piperazines | Aza-Michael addition is often efficient for creating C-N bonds. nih.gov |
The carboxylate groups at the C2 and C3 positions of the piperazine ring are versatile handles for introducing further structural diversity. These ester functionalities can be converted into a variety of other chemical groups.
Common modifications include:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine-2,3-dicarboxylic acid. nih.gov
Amidation: One of the most important transformations, the reaction of the esters with amines, typically facilitated by coupling agents or after conversion to an acyl chloride, produces amides. nih.govgoogle.com This allows for the construction of peptide-like structures and the introduction of diverse functional groups.
Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the carboxylate esters to the corresponding 2,3-bis(hydroxymethyl)piperazine.
Reactions with Organometallics: Treatment with Grignard reagents can convert the ester groups into tertiary alcohols, allowing for the introduction of new carbon-carbon bonds.
| Reaction Type | Typical Reagents | Resulting Functional Group | Significance |
|---|---|---|---|
| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Carboxylic Acid | Provides the diacid core for further derivatization. nih.gov |
| Amidation | Amine, Coupling agents (e.g., HATU, EDC) or conversion to acyl chloride (e.g., with SOCl₂) | Amide | Crucial for building complex derivatives and mimicking peptide structures. nih.govgoogle.com |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Alcohol (Diol) | Access to chiral diol building blocks. |
| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary Alcohol | Forms new C-C bonds and introduces alkyl/aryl groups. |
Development of Novel Synthetic Protocols and Methodological Innovations
The synthesis of piperazines, particularly complex C-substituted derivatives, is an area of continuous innovation. researchgate.netbenthamdirect.com Researchers are focused on developing more efficient, sustainable, and stereoselective methods. benthamdirect.com
Recent advancements include:
Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful and green tool for piperazine synthesis and functionalization. organic-chemistry.orgmdpi.com This includes methods for C-H arylation, vinylation, and alkylation, which allow for direct functionalization of the piperazine core under mild conditions. mdpi.comnsf.gov Protocols like the Carboxylic Lic Amine Protocol (CLAP) utilize a decarboxylative cyclization to access C2-substituted piperazines. mdpi.com
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a primary goal for achieving high enantioselectivity. Iridium-catalyzed [3+3] cycloadditions of imines have been shown to produce C-substituted piperazines with excellent diastereoselectivity. nih.gov Copper-catalyzed cyclizative aminoboration is another promising method for the enantioselective synthesis of 2,3-cis-disubstituted N-heterocycles. nih.govresearchgate.net
Multicomponent Reactions: These reactions, which form the piperazine ring from three or more starting materials in a single step, are highly valued for their efficiency and atom economy. researchgate.net
Flow Chemistry: The use of continuous flow reactors offers significant advantages for the synthesis of piperazine derivatives, including enhanced safety, scalability, and precise control over reaction parameters, as demonstrated in photoredox SnAP reagent chemistry. mdpi.comnsf.gov
Novel C-H Functionalization: Direct C-H functionalization methodologies are being developed to avoid pre-functionalization steps. mdpi.comnsf.gov This includes direct α-C–H lithiation of N-Boc protected piperazines, which provides access to a range of α-functionalized derivatives with good diastereocontrol. mdpi.com
These ongoing developments are expanding the synthetic toolbox, enabling chemists to construct increasingly complex and diverse piperazine-based molecules for various scientific applications. eurekaselect.com
Elucidation of Molecular and Supramolecular Architectures in 2,3 Dimethyl Piperazine 2,3 Dicarboxylate Systems
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable information about the connectivity, chemical environment, and dynamic behavior of atoms within a molecule. For 2,3-dimethyl piperazine-2,3-dicarboxylate, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for its structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of this compound in solution. The existence of multiple stereoisomers, primarily cis and trans diastereomers arising from the relative orientations of the substituents at the C2 and C3 positions, necessitates a thorough NMR analysis. nih.gov
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents at each carbon atom can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The relative orientation of the methyl and dimethyl carboxylate groups defines the stereoisomer and significantly influences the NMR spectrum. For instance, in a cis isomer, one substituent may be axial and the other equatorial, while in a trans isomer, both could be equatorial (or both axial, though generally less stable). nih.gov
¹H and ¹³C NMR Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) in ¹H and ¹³C NMR spectra provide critical data for stereochemical assignment. Protons in axial and equatorial positions exhibit different chemical shifts; typically, axial protons are more shielded and appear at a lower frequency (upfield) compared to their equatorial counterparts. Furthermore, the magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, which can help distinguish between isomers. rsc.org
Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for confirming stereochemistry and conformation. NOESY detects through-space interactions between protons that are in close proximity. For example, strong NOE correlations between protons on the C2-methyl group and the C3-carboxylate group would suggest a cis relationship. Conversely, the absence of such a correlation would support a trans configuration. These experiments provide definitive evidence for the spatial arrangement of the substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Piperidine Scaffolds This table presents typical chemical shift ranges for piperidine derivatives analogous to this compound, based on published data for similar structures. rsc.org
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Ester Carbonyl (C=O) | - | 173-176 | Chemical shift is sensitive to the electronic environment. |
| Ester Methoxy (OCH₃) | 3.6-3.7 | 51-52 | A sharp singlet in ¹H NMR. |
| Ring CH (C2, C3) | 2.3-3.0 | 49-67 | Position depends heavily on stereochemistry (axial vs. equatorial). |
| Ring CH₂ | 1.3-2.0 | 23-34 | Complex multiplets are common. |
| N-H | Variable (broad) | - | Chemical shift and broadening depend on solvent and concentration. |
| C-CH₃ | 1.0-1.2 | 14-21 | Typically a doublet if coupled to a single proton. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ester and amine functionalities. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the two ester groups. The N-H stretching vibration of the secondary amine in the piperazine (B1678402) ring would also be a key feature.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O stretch | 1730-1750 | Strong |
| Ester C-O | C-O stretch | 1150-1250 | Strong |
| Amine | N-H stretch | 3300-3500 | Medium, may be broad |
| Alkane C-H | C-H stretch | 2850-2960 | Medium to Strong |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), the molecule would form a molecular ion (M⁺•), the peak for which confirms the molecular weight (201.22 g/mol for the neutral molecule). biosynth.com Subsequent fragmentation can give clues about the structure. Common fragmentation pathways for piperazine derivatives include α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the loss of substituents and the formation of stable, nitrogen-containing fragment ions. The loss of the methoxycarbonyl group (-COOCH₃) or the entire ester group are also predictable fragmentation patterns.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous structural information, providing a precise three-dimensional map of atomic positions in the solid state.
SCXRD is the gold standard for determining the solid-state conformation and configuration of molecules. For this compound, this analysis would unequivocally establish the relative stereochemistry of the substituents at C2 and C3, confirming whether the crystal is composed of cis or trans isomers. For instance, a known structure of a related compound, rac-2,3-dimethyl (2r,3s)-piperidine-2,3-dicarboxylate hydrochloride, indicates a trans relationship between the substituents. uni.lu
The analysis also reveals the precise conformation of the piperazine ring. While a chair conformation is most common for piperidine and piperazine rings to minimize angle and torsional strain, other conformations like boat or twist-boat are possible and can be stabilized by intramolecular or intermolecular forces. nih.gov The X-ray data provides exact bond lengths, bond angles, and torsion angles, allowing for a detailed quantitative description of the molecular geometry. For example, studies on 1,4-Dimethylpiperazine-2,3-dione show that the ring adopts a half-chair conformation.
Table 3: Representative Crystallographic Data for a Piperazine Derivative This table shows example data that would be obtained from an SCXRD experiment on a related piperazine salt, illustrating the precision of the technique. nih.gov
| Parameter | Description | Example Value |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | Unit cell dimension | 10.123 |
| b (Å) | Unit cell dimension | 15.456 |
| c (Å) | Unit cell dimension | 12.789 |
| β (°) | Unit cell angle | 98.45 |
| Ring Conformation | Chair | - |
Supramolecular Interactions and Crystal Engineering
The study of intermolecular interactions is central to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. The self-assembly of this compound into a specific crystal structure is a prime example of supramolecular chemistry in action.
The primary interactions governing the assembly are hydrogen bonds. The N-H···O=C hydrogen bonds are directional and strong, often forming robust synthons (structural units built from intermolecular interactions) that guide the crystal packing. researchgate.net For example, molecules could link into one-dimensional chains or form centrosymmetric dimers.
By understanding the nature and hierarchy of these intermolecular forces, it becomes possible to apply the principles of crystal engineering. For instance, by modifying the functional groups or co-crystallizing this compound with other molecules (co-formers), it may be possible to create new solid forms (polymorphs or co-crystals) with altered physical properties such as solubility or stability. The presence of both strong hydrogen bond donors (N-H) and acceptors (C=O) makes this molecule a versatile building block for the rational design of complex supramolecular architectures. rsc.orgrsc.org
Role of Hydrogen Bonding Networks
In the study of piperazine derivatives, hydrogen bonding plays a critical role in the formation of their supramolecular structures. Typically, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H protons can act as hydrogen bond donors. In the case of diester derivatives such as the target compound, the carbonyl oxygen atoms of the dicarboxylate groups would also be expected to be strong hydrogen bond acceptors.
Non-Covalent Interactions (e.g., π-Stacking, Halogen Bonding)
Beyond classical hydrogen bonds, other non-covalent interactions are instrumental in stabilizing the crystal structures of organic molecules. These can include π-stacking interactions between aromatic rings (if present) and halogen bonding.
In the context of this compound, which lacks aromatic rings, π-stacking interactions would not be a feature unless co-crystallized with an aromatic species. Halogen bonding would only be relevant if the molecule were derivatized to include halogen atoms or crystallized with a halogenated solvent or counter-ion.
Studies on other complex organic molecules have demonstrated the importance of these interactions. For example, in dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate, S-O···π and π–π interactions, with a centroid-to-centroid distance of 3.6159 (7) Å, link the molecules. This highlights the directional and significant nature of such interactions in crystal engineering.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal structure into a set of contacts between different atomic pairs.
For the salt of trans-2,5-dimethylpiperazine, Hirshfeld surface analysis revealed that the most significant contributions to the crystal stability arise from H···Cl/Cl···H (68.4%) and H···H (27.4%) contacts. In another example, the Hirshfeld analysis of dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate indicated that H···H interactions (37.3%) were the most prominent, followed by O···H/H···O (24.1%), F···H/H···F (19.0%), and C···H/H···C (10.3%) interactions.
Theoretical and Computational Investigations of 2,3 Dimethyl Piperazine 2,3 Dicarboxylate Reactivity and Structure
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule based on its electron density. DFT methods have become a standard tool for predicting molecular structure, vibrational frequencies, and electronic characteristics with a high degree of accuracy. orientjchem.org
The electronic structure of a molecule governs its chemical reactivity. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO, often called frontier molecular orbitals, are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For instance, in studies of similar heterocyclic compounds, the HOMO-LUMO gap has been shown to be sensitive to the types of heteroatoms within the ring structure. mdpi.com Analysis of various piperazine (B1678402) derivatives demonstrates how these calculations can reveal that a compound is a better nucleophile or electrophile, which is essential for predicting its chemical behavior. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These sites are where a molecule is most likely to interact with other chemical species. For example, computational studies on related piperidine (B6355638) derivatives use MEP to identify the sites on the molecular surface that are most reactive. mdpi.com
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Implication |
|---|---|---|---|---|
| 1,3,2-Diheterophosphinane-2-sulfide (ax. conf.) | -6.88 | -2.80 | 4.08 | Small gap suggests higher reactivity. mdpi.com |
| 1,3-Diphenylisobenzofuran | -5.18 | -1.50 | 3.68 | Extensive delocalization lowers the energy gap. nih.gov |
| 1,2,3-Triazole–Piperazine Derivatives | Analysis used to examine kinetic stability. theaspd.com | HOMO-LUMO gap analysis is a key method for assessing the stability of novel piperazine compounds. theaspd.com |
DFT calculations are instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies associated with different reaction pathways. This allows for a detailed, step-by-step understanding of how a chemical transformation occurs.
For example, computational investigations into the nitrosation mechanism of piperazine have successfully used quantum chemistry to reveal a novel three-step process initiated by the formation of a charge-transfer complex. nih.gov Such studies can calculate the geometries of all stationary points (reactants, products, intermediates) and transition states along a reaction coordinate. researchgate.net This approach has been applied to understand unexpected outcomes in reactions, such as the formation of a tricyclic heterocyclic derivative where a dicarboxylate-containing intermediate was proposed. mdpi.com By modeling the energetics, a plausible mechanism involving cycloaddition and elimination was established. mdpi.com The use of methods like canonical variational transition-state theory (CVT) with multidimensional tunneling corrections can further refine the calculated thermal rate coefficients for reactions, providing data that is crucial for accurate kinetic modeling of chemical processes. researchgate.net
Molecular Modeling and Simulation Approaches
Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic nature of molecules, including their conformational flexibility and potential interactions with other molecules.
The piperazine ring is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. The specific conformation of 2,3-dimethyl piperazine-2,3-dicarboxylate and its relative stability are determined by the steric and electronic effects of its substituents. The two methyl groups and two carboxylate groups create a complex energy landscape.
Structural studies of similar compounds, like 1,4-dimethylpiperazine-2,3-dione, have shown that the piperazine ring can adopt a half-chair conformation, where certain atoms are significantly displaced from the plane of the other ring atoms. nih.govresearchgate.net The substituents can exist in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Generally, bulky substituents prefer the equatorial position to minimize unfavorable steric interactions. nih.gov In the case of the 2,3-disubstituted pattern, this leads to the possibility of cis and trans diastereoisomers, each with its own set of preferred conformations. Computational conformational analysis can quantify the energy differences between these various forms, predicting the most stable isomer and its geometry. For example, in related 2,3-disubstituted piperidines, epimerization under thermodynamic conditions can be used to generate the more stable trans isomer, driven by relieving unfavorable 1,3-diaxial interactions. nih.gov
| Conformation | Key Structural Feature | Energetic Consideration | Relevance to Target Compound |
|---|---|---|---|
| Chair | Staggered arrangement of atoms, minimizing torsional strain. | Generally the most stable conformation for six-membered rings. | Likely the ground-state conformation. |
| Boat | Eclipsed bonds leading to higher torsional strain. | Less stable; often a transition state between twist-boat forms. | May exist as a high-energy intermediate. |
| Twist-Boat | A flexible form that relieves some of the boat's steric strain. | Intermediate in energy between chair and boat. | Part of the dynamic conformational landscape. |
| Axial vs. Equatorial | Substituent orientation relative to the ring. | Bulky groups in axial positions cause destabilizing 1,3-diaxial interactions. nih.gov | The methyl and dicarboxylate groups will strongly favor equatorial positions to achieve stability. |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for generating hypotheses about how a molecule might interact with a biological target. The methodology focuses on finding the binding mode with the lowest free energy.
The process involves several key steps. First, the three-dimensional structures of the ligand (e.g., dimethyl piperazine-2,3-dicarboxylate) and the receptor protein are prepared. mdpi.com This preparation includes adding hydrogen atoms and assigning partial charges. ugm.ac.id Next, a search space, or "grid box," is defined on the receptor, typically encompassing the known active site. ugm.ac.id Docking software, such as AutoDock Vina, then systematically explores different orientations and conformations of the ligand within this site. mdpi.com Each resulting "pose" is evaluated using a scoring function that estimates the binding free energy. ugm.ac.idnih.gov
The results are analyzed to identify the most stable binding modes and the specific interactions—such as hydrogen bonds or hydrophobic contacts—that stabilize the ligand-receptor complex. nih.gov This methodology has been applied to various piperazine derivatives to understand their biological activity. nih.govnih.gov Notably, modeling studies on piperazine-2,3-dicarboxylic acid derivatives have been used to reveal structural features required for antagonist activity at specific glutamate (B1630785) receptors, demonstrating the power of this approach for developing interaction hypotheses. nih.gov
In Silico Methodologies for Chemical Space Exploration
The structural complexity of this compound arises from its multiple stereocenters and substitution pattern. In silico methodologies are essential for exploring the vast "chemical space" of possible isomers and related derivatives. Chemical space exploration involves computationally enumerating and analyzing large libraries of virtual compounds to identify structures with desirable properties.
Virtual Screening Strategies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is heavily reliant on the availability of structural information and known biological activities of compounds to build and validate predictive models.
In the context of piperazine derivatives, virtual screening has been employed to identify potential inhibitors for various biological targets. For instance, studies on other piperazine-containing molecules have utilized docking simulations to predict their binding modes and affinities to targets like acetylcholinesterase or the main protease of SARS-CoV-2. These strategies typically involve:
Target-based virtual screening: Utilizing the three-dimensional structure of a biological target to dock candidate molecules and score their potential interactions.
Ligand-based virtual screening: Using the structural information of known active compounds to identify other molecules with similar properties.
Without any reported biological activity or target interactions for this compound, it is not possible to detail any virtual screening strategies that have been applied to this specific compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are developed by analyzing a series of compounds with known activities or properties and identifying the molecular descriptors that are critical for the observed effects.
For various classes of piperidine and piperazine derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as acetylcholinesterase inhibition. These studies often reveal the importance of parameters like:
Topological indices: Describing the connectivity and branching of the molecule.
Van der Waals volume: Relating to the size and shape of the molecule.
Electronic properties: Such as charge distribution and polarity.
However, due to the lack of experimental data on the biological activity or properties of this compound, no QSAR or QSPR models have been developed specifically for this compound. The development of such models would require a dataset of structurally related compounds with measured biological activities, which is currently not available in the public domain for this particular molecule.
Coordination Chemistry and Metal Ligand Complexes of Piperazine 2,3 Dicarboxylate Derivatives
Ligand Design and Coordination Modes of Piperazine-2,3-dicarboxylates
The design of ligands based on the piperazine-2,3-dicarboxylate framework offers a unique combination of hard and soft donor atoms, making them suitable for coordinating with a wide variety of metal ions. The presence of both nitrogen and oxygen donors allows for multiple coordination modes, influencing the geometry and dimensionality of the resulting metal complexes.
Chelation and Bridging Capabilities of the Dicarboxylate Moiety
The dicarboxylate groups in piperazine-2,3-dicarboxylate derivatives are key to their coordination versatility. These groups can coordinate to metal centers in several ways, including monodentate, bidentate, and bridging bidentate modes. acs.orgmdpi.com In the bidentate chelate mode, both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a stable ring structure. This mode is common in the formation of discrete metal complexes.
Alternatively, the dicarboxylate moiety can act as a bridging ligand, connecting two or more metal centers. This bridging can occur through a single carboxylate group (syn-anti or anti-anti bridging) or by having each carboxylate group bind to a different metal ion. This capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs), where the ligand links metal ions into extended one-, two-, or three-dimensional networks. acs.org The flexibility of the piperazine (B1678402) ring, which can adopt chair or boat conformations, further influences the orientation of the carboxylate groups and, consequently, the resulting supramolecular architecture. nih.gov
Role of Ring Nitrogen Atoms in Coordination
The two nitrogen atoms of the piperazine ring are also crucial participants in the coordination to metal ions. biointerfaceresearch.com These nitrogen atoms can act as donor sites, coordinating directly to the metal center. nih.gov The conformation of the piperazine ring plays a significant role in determining the availability of the nitrogen lone pairs for coordination. In the chair conformation, the nitrogen lone pairs are typically in axial and equatorial positions, which may affect their ability to coordinate to the same metal center simultaneously. nih.gov However, the ring can adopt a boat conformation upon complexation, which can orient both nitrogen atoms towards the metal ion, facilitating chelation. nih.gov
In many instances, the piperazine nitrogens act as bridges between two metal centers, contributing to the formation of polynuclear complexes or extended coordination networks. biointerfaceresearch.com The substitution on these nitrogen atoms, as would be the case in N-substituted derivatives of 2,3-dimethylpiperazine-2,3-dicarboxylate, can sterically and electronically influence their coordination behavior.
Synthesis and Structural Characterization of Metal Complexes
Transition Metal Complexes with Piperazine-2,3-dicarboxylate Ligands
A variety of transition metal complexes incorporating piperazine-based ligands have been synthesized and structurally characterized. nih.gov Copper(II) complexes, for example, often exhibit distorted coordination geometries due to the Jahn-Teller effect. nih.gov The coordination environment around the metal center is typically composed of oxygen atoms from the carboxylate groups and nitrogen atoms from the piperazine ring and any auxiliary ligands present. nih.gov
The structural diversity of these complexes is notable, ranging from discrete mononuclear and dinuclear species to extended one-, two-, and three-dimensional coordination polymers. acs.org The specific structure obtained is a result of the interplay between the coordination preferences of the metal ion, the coordination modes of the piperazine-dicarboxylate ligand, and the presence of other coordinating or counter-ions.
Table 1: Selected Transition Metal Complexes with Piperazine-based Ligands
| Metal Ion | Ligand | Coordination Geometry | Structural Motif | Reference |
|---|---|---|---|---|
| Copper(II) | 17-anePyN5Pip | Distorted | Mononuclear | nih.gov |
| Zinc(II) | 17-anePyN5Pip | Trigonal Prism | Mononuclear | nih.gov |
| Cobalt(II) | α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine) | - | Coordination Polymer | nih.gov |
Note: Data is for related piperazine-based ligands due to the scarcity of specific data for 2,3-Dimethylpiperazine-2,3-dicarboxylate.
Lanthanide and Other Main Group Metal Coordination Frameworks
The coordination chemistry of piperazine-2,3-dicarboxylate ligands extends beyond transition metals to include lanthanides and other main group metals. Lanthanide ions, with their larger ionic radii and higher coordination numbers, can accommodate multiple carboxylate and nitrogen donors, leading to the formation of high-dimensional coordination polymers with interesting luminescence and magnetic properties. nih.gov
For instance, dinuclear lanthanide complexes with piperazine-bridged macrocyclic ligands have been synthesized, demonstrating the ability of the piperazine unit to bring two metal centers into close proximity. nih.gov The carboxylate groups in such systems would provide the necessary charge balance and additional coordination sites. Main group metals, such as zinc(II) and cadmium(II), also form a variety of coordination polymers with dicarboxylate ligands, where the piperazine moiety can play a structural role in dictating the network topology. mdpi.com
Metallosupramolecular Assemblies and Coordination Polymers
The ability of piperazine-2,3-dicarboxylate derivatives to act as multitopic linkers makes them excellent building blocks for the construction of metallosupramolecular assemblies and coordination polymers. beilstein-journals.org By carefully selecting the metal ion and reaction conditions, it is possible to direct the self-assembly process to yield structures with specific topologies and properties.
These extended structures can exhibit a range of interesting features, including porosity, which is relevant for gas storage and separation, and catalytic activity. mdpi.com The dimensionality of the resulting coordination polymer, whether it be a 1D chain, a 2D layer, or a 3D framework, is highly dependent on the coordination modes adopted by the piperazine-dicarboxylate ligand. acs.org For example, a ligand that exclusively bridges metal ions in a linear fashion will tend to form 1D chains, while a ligand that can connect multiple metal centers in different directions is more likely to generate 2D or 3D networks. The potential for interpenetration, where two or more independent networks are intertwined, is also a possibility in these systems. acs.org
Design and Topology of Metal-Organic Frameworks (MOFs)
The design of Metal-Organic Frameworks (MOFs) is a strategic process that relies on the predictable coordination of metal ions or clusters with organic ligands to form extended, often porous, structures. The topology of the resulting framework is fundamentally dictated by the geometry of the metal coordination sphere and the connectivity and orientation of the functional groups on the organic linker.
Research on cadmium(II) complexes with pyrazine-2,3-dicarboxylate (pdc) has demonstrated the formation of two-dimensional (2D) coordination polymers. In one such example, each Cd(II) ion is coordinated by five carboxylate oxygen atoms and one nitrogen atom from five distinct pdc ligands, resulting in a distorted octahedral geometry. These building blocks then link to form a 2D layered structure.
The choice of metal ion is also critical in determining the final topology. For instance, the use of zinc(II) with linear dicarboxylates has been shown to produce MOFs with either a 4-4 grid network based on a paddlewheel secondary building unit (SBU) or a 3-6 topology based on a trinuclear Zn₃(O₂CR)₆ SBU. The flexibility of the framework can also be influenced by the presence of coordinated solvent molecules, which can lead to variations in the interplanar spacing, similar to the behavior seen in clays.
The hypothetical introduction of methyl groups at the 2 and 3 positions of a piperazine-2,3-dicarboxylate ligand would add steric bulk. This steric hindrance would likely influence the coordination geometry and could potentially lead to different framework topologies compared to the unsubstituted parent ligand. It might favor the formation of more open frameworks or, conversely, hinder the formation of certain common topologies due to steric clashes.
Table 1: Examples of MOF Topologies with Related Dicarboxylate Ligands
| Ligand | Metal Ion | Secondary Building Unit (SBU) | Resulting Topology | Reference |
| Pyrazine-2,3-dicarboxylate | Cd(II) | Mononuclear Cd(II) | 2D Layered Structure | |
| Benzene-1,4-dicarboxylate | Zn(II) | Zn₂(CO₂)₄(DMF)₂ Paddlewheel | 2D 4-4 Grid Network | |
| Benzene-1,4-dicarboxylate | Zn(II) | Zn₃(O₂CR)₆ | 2D 3-6 Network |
This table is interactive and can be sorted by column headers.
Self-Assembly Principles in Coordination Polymer Formation
The formation of coordination polymers is a prime example of chemical self-assembly, where molecules spontaneously organize into ordered, extended structures driven by the formation of coordination bonds. The final architecture is a result of a complex interplay of factors including the coordination preferences of the metal ion, the geometry and functionality of the organic ligand, and reaction conditions such as solvent and temperature.
The pyrazine-2,3-dicarboxylate ligand is an excellent candidate for self-assembly due to its multiple, well-defined coordination sites. The carboxylate groups can bind to metal ions in a variety of modes (monodentate, bidentate chelating, bidentate bridging), while the nitrogen atoms can also participate in coordination, leading to high-connectivity networks.
In the formation of a 2D cadmium(II) coordination polymer with pyrazine-2,3-dicarboxylate, dimeric units are formed where two Cd(II) atoms are bridged by the carboxylate groups. These dimeric units then act as nodes that are further connected by the pdc ligands to extend the structure into a two-dimensional plane. This hierarchical assembly, from simple building blocks to extended networks, is a hallmark of self-assembly in coordination polymer formation.
The principles of self-assembly are also evident in the formation of interwoven frameworks. For example, copper(I) ions have been shown to self-assemble with linear bidentate ligands like 4,4'-bipyridyl and pyrazine (B50134) to form interwoven diamondoid and honeycomb cationic frameworks, respectively. This demonstrates how the combination of metal ion geometry (tetrahedral or trigonal) and ligand geometry dictates the final complex architecture.
The introduction of methyl groups, as in the case of 2,3-Dimethyl piperazine-2,3-dicarboxylate, would introduce additional steric and electronic factors that would influence the self-assembly process. These groups could direct the assembly towards specific architectures by blocking certain coordination sites or by promoting specific packing arrangements through weak intermolecular interactions.
Table 2: Factors Influencing Self-Assembly of Coordination Polymers
| Factor | Influence on Self-Assembly | Example | Reference |
| Metal Ion Coordination Geometry | Dictates the geometry of the nodes in the network. | Tetrahedral Cu(I) leads to a diamondoid framework. | |
| Ligand Geometry & Connectivity | Determines the length and angle of the linkers between nodes. | Linear bidentate ligands can form interwoven structures. | |
| Coordination Modes of Functional Groups | Affects the bridging capability and dimensionality of the structure. | Carboxylate groups can form dimeric metal units. | |
| Reaction Conditions (Solvent, Temp.) | Can influence the final crystalline phase and inclusion of solvent molecules. | Coordinated solvent molecules can alter framework flexibility. |
This table is interactive and can be sorted by column headers.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Synthetic Intermediates for Complex Organic Molecules
2,3-Dimethyl piperazine-2,3-dicarboxylate serves as a key starting material or intermediate in the synthesis of more elaborate organic structures. The diester functionalities can be readily hydrolyzed to the corresponding dicarboxylic acid or converted into amides, while the nitrogen atoms of the piperazine (B1678402) ring can be substituted, allowing for the systematic building of molecular complexity.
The piperazine-2,3-dicarboxylic acid framework is a critical structural motif for developing potent and selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) and kainate receptor subtypes. nih.govnih.gov These receptors are crucial for synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological disorders. The dimethyl ester is a common synthetic precursor, often hydrolyzed to the diacid, which is essential for receptor binding, followed by functionalization of the ring nitrogens to achieve desired selectivity and potency. nih.govacs.org
Research has focused on synthesizing analogues by introducing bulky aromatic or aryl substituents onto the N(1) position of the piperazine-2,3-dicarboxylic acid scaffold. acs.orgnih.gov This strategic modification has been shown to alter the subtype selectivity of these antagonists. For instance, while typical competitive NMDA receptor antagonists show a preference for GluN2A and GluN2B subunits, certain N-substituted piperazine-2,3-dicarboxylic acid derivatives exhibit an unusual and desirable selectivity for GluN2C and GluN2D subunits. nih.govnih.gov
A notable example is the development of (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD), which shows improved affinity for NR2C and NR2D subunits over NR2A and NR2B. nih.gov Further exploration led to the synthesis of derivatives with even greater selectivity. A phenanthrenyl-2-carbonyl analogue demonstrated a more than 60-fold higher affinity for NR2C and NR2D, with 3-5 fold selectivity for these subunits versus NR2A/NR2B. nih.gov Similarly, some derivatives have been identified as dual antagonists of NMDA and GluK1-containing kainate receptors, which may offer therapeutic benefits in treating neurological conditions like chronic pain. nih.gov The development of these compounds often starts from the hydrogenation of a pyrazine-2,3-dicarboxylic acid precursor to yield the core piperazine scaffold. acs.org
Table 1: Research Findings on Biologically Active Piperazine-2,3-dicarboxylic Acid Derivatives
| Derivative Name/Description | Biological Target | Key Research Finding | Reference |
|---|---|---|---|
| (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) | NMDA Receptors (NR2 subunits) | Displays unusual selectivity with improved relative affinity for NR2C and NR2D vs NR2A and NR2B. | nih.gov |
| N(1)-phenanthrenyl-2-carbonyl analogue | NMDA Receptors (NR2 subunits) | Showed >60-fold higher affinity for NR2C and NR2D, and 3-5-fold selectivity for NR2C/NR2D vs NR2A/NR2B. | nih.gov |
| N(1)-phenanthrenyl-3-carbonyl analogue | NMDA Receptors (NR2 subunits) | Demonstrated 5- and 7-fold selectivity for NR2D vs NR2A and NR2B, respectively, though with lower potency. | nih.gov |
| N(1)-substituted cis-piperazine-2,3-dicarboxylic acid derivatives | NMDA and Kainate Receptors | Act as dual antagonists for GluN2D-containing NMDA receptors and GluK1-containing kainate receptors, showing antinociceptive effects in animal models. | nih.gov |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BChE) | Developed from piperazine-2-carboxylic acid, it is a highly potent and selective BChE inhibitor, showing promise for Alzheimer's disease treatment. | nih.gov |
The piperazine dicarboxylate framework is a valuable building block for constructing more complex polycyclic and fused heterocyclic systems. These intricate structures are of great interest in medicinal chemistry and materials science due to their defined three-dimensional shapes. acs.orgias.ac.in The synthesis of such systems often involves leveraging the reactivity of both the nitrogen and carboxylate functional groups.
One powerful strategy for creating fused systems is the [3+2] cycloaddition reaction. mdpi.commdpi.com In this approach, an azomethine ylide generated from a precursor like an isoquinoline (B145761) salt can react with a dipolarophile to form a new five-membered ring fused to the original heterocycle. mdpi.com While not starting directly from piperazine-2,3-dicarboxylate, this methodology highlights a key reaction type where dicarboxylate-containing molecules can act as reactants to build fused pyrrolidine (B122466) rings, resulting in complex tricyclic structures. mdpi.com
Furthermore, the piperazine nucleus itself is central to the synthesis of fused tricyclic heterocycles designed as potential antipsychotic agents. acs.orgnih.gov In these syntheses, a piperazine or piperidine (B6355638) moiety is linked to a tricyclic core, demonstrating the role of the piperazine ring as a key component in building polycyclic systems with specific pharmacological profiles. acs.org The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines represents another avenue for creating fused systems, where cyclization reactions build a new ring onto a pre-existing heterocyclic core. nih.gov These examples underscore the utility of heterocyclic building blocks, including piperazine derivatives, in the strategic assembly of complex, multi-ring architectures.
Contribution to Catalytic Systems and Methodologies
The piperazine scaffold, particularly in its chiral forms, is a recognized structural element in the design of ligands for asymmetric catalysis. nih.govdicp.ac.cnrsc.org Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of single-enantiomer products. Although direct catalytic applications of this compound are not extensively documented, its structural features suggest significant potential.
The C2-symmetric nature of many effective chiral ligands is a well-established design principle. nih.govresearchgate.net Piperazine derivatives can be readily synthesized in chiral forms, for example, through the asymmetric hydrogenation of pyrazines. dicp.ac.cnacs.org A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be converted to chiral piperazines. dicp.ac.cn
The two nitrogen atoms of the piperazine ring can act as coordination sites for a metal center, while the substituents at the 2 and 3 positions can create a specific chiral environment around the metal. The dicarboxylate groups in this compound could be converted to other functionalities, such as phosphines or amides, to create P,N- or N,N-type ligands. These nonsymmetrical P,N-ligands have emerged as a powerful class, often outperforming traditional symmetric ligands in various catalytic reactions, including asymmetric hydrogenation. nih.govresearchgate.net The rigid backbone of the piperazine ring, combined with the stereogenic centers at C2 and C3, makes it an attractive platform for developing novel chiral ligands tailored for specific catalytic transformations. rsc.org
Utilization in the Design of Novel Materials
The piperazine ring and its derivatives serve as versatile building blocks in materials science, primarily due to their ability to act as ligands or linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.org The design of these materials relies on the predictable coordination of metal ions with organic linkers to form extended, often porous, structures. The dicarboxylate functionality and the nitrogen atoms of the piperazine core provide multiple coordination points, making derivatives of piperazine-2,3-dicarboxylic acid potential candidates for such applications.
Research into coordination polymers has demonstrated that piperazine-based guest molecules can influence the crystal structures of uranyl thiophene (B33073) dicarboxylate polymers, leading to diverse structural features and affecting properties like photocatalytic activity. acs.orgresearchgate.net In other work, the ligand bis(3-pyridylformyl)piperazine (B4893968) has been used to construct 2D and 3D supramolecular frameworks with cadmium(II) ions, where the piperazine unit acts as a central linker connecting coordinating pyridyl groups. rsc.org These structures exhibit interesting topologies and properties such as fluorescence. rsc.org
The design principle involves using the piperazine scaffold as a rigid or semi-rigid linker to control the geometry and connectivity of the resulting network. By modifying the substituents on the piperazine ring—such as the carboxylate groups in this compound—researchers can tune the length, angle, and functionality of the linker. This control allows for the rational design of materials with desired pore sizes, surface areas, and chemical properties for applications in gas storage, separation, and catalysis.
Emerging Research Avenues and Future Outlook
Innovations in Green and Sustainable Synthetic Approaches
The chemical industry's shift towards environmental sustainability has spurred the development of green synthetic methods for producing complex molecules like substituted piperazines. rsc.org This involves utilizing eco-friendly materials, reducing energy consumption, and minimizing waste generation. rsc.org
Key Innovations Include:
Photoredox Catalysis: This technique uses light to drive chemical reactions, often under mild conditions. researchgate.net Recent advancements have focused on replacing potentially toxic and costly transition-metal catalysts (like iridium and ruthenium) with organic photocatalysts, such as acridinium (B8443388) salts. mdpi.com These organic catalysts are often derived from renewable materials, enhancing the sustainability of the process. mdpi.com This approach has been successfully applied to the C-H functionalization of piperazine (B1678402) rings. researchgate.netmdpi.com
Solvent-Free and Aerobic Conditions: Researchers have developed palladium-catalyzed methods for synthesizing arylpiperazines that operate under aerobic conditions and, in some cases, use piperazine itself as the solvent. nih.gov This eco-friendly and cost-effective approach reduces reliance on volatile organic solvents. nih.gov
Water-Driven Procedures: The development of heterogeneous catalysts, such as zinc-based nanocrystals, enables key chemical transformations to occur in water, the most environmentally benign solvent. rsc.org These catalysts are often robust, economical, and reusable, aligning with the principles of green chemistry. rsc.org
The following table summarizes some sustainable synthetic strategies relevant to piperazine derivatives.
| Method | Catalyst Type | Key Advantages | Relevant Research Focus |
| Photoredox Catalysis | Organic Dyes (e.g., Acridinium salts) | Use of renewable catalysts, mild reaction conditions. mdpi.com | C-H functionalization of the piperazine core. researchgate.netmdpi.com |
| Palladium-Catalyzed Amination | Palladium Complexes | Aerobic conditions, potential for solvent-free reactions. nih.gov | Efficient synthesis of arylpiperazines. nih.gov |
| Heterogeneous Catalysis | ZnO Nanocrystals | Use of water as a solvent, catalyst reusability. rsc.org | Regioselective synthesis of heterocyclic compounds. rsc.org |
Expansion of Stereoselective Control in Complex Systems
The specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is crucial for its biological activity. For chiral compounds like 2,3-Dimethyl piperazine-2,3-dicarboxylate, which can exist in different non-superimposable mirror-image forms (enantiomers), the ability to synthesize a single desired stereoisomer is paramount. rsc.org
Emerging research focuses on achieving high levels of stereoselectivity:
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives has proven to be a facile method for accessing chiral disubstituted piperazin-2-ones with excellent control over the stereochemistry (diastereoselectivity and enantioselectivity). rsc.org These products can then be converted to the desired chiral piperazines. rsc.org
Chiral Auxiliaries and Ligands: The use of chiral molecules to guide the stereochemical outcome of a reaction is a classic and effective strategy. For instance, a novel C2-symmetric chiral piperazine, derived from L-proline, has been designed and used as a ligand in copper-catalyzed asymmetric acylation reactions, achieving high enantioselectivity. acs.org Similarly, diastereoselective alkylation of chiral diamides derived from piperazines has been used to produce optically active compounds. oup.com
Substrate-Controlled Synthesis: Synthetic routes have been developed that start from optically pure amino acids. nih.gov These are converted into chiral 1,2-diamines, which then undergo an annulation process to form enantiopure 3-substituted piperazine-2-acetic acid esters, demonstrating how the stereochemistry of the starting material can dictate the final product's configuration. nih.gov
Interdisciplinary Research at the Interface of Computational and Synthetic Chemistry
The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of complex molecules. inonu.edu.tr Computational methods, particularly Density Functional Theory (DFT), allow researchers to predict molecular properties and reaction outcomes, thereby guiding experimental work and reducing time-consuming trial-and-error processes. inonu.edu.trmdpi.com
Key Applications in Piperazine Research:
Conformational Analysis: The piperazine ring can adopt different conformations, such as the thermodynamically favored chair form. nih.gov Computational studies can predict the most stable conformations of substituted piperazines like this compound, which is critical for understanding how they interact with biological targets. nih.govacs.org
Predicting Reactivity and Properties: DFT calculations are used to determine quantum chemical reactivity descriptors, analyze frontier molecular orbitals (HOMO-LUMO), and predict properties like lipophilicity. inonu.edu.tr These calculations help in understanding how structural modifications affect a molecule's electronic properties and, consequently, its pharmacological activity. inonu.edu.tr For example, DFT has been used to predict the relative electron density on the nitrogen atoms of a piperazine ring to guide site-selective functionalization reactions. mdpi.com
Simulating Molecular Interactions: Molecular dynamics simulations can reveal how a ligand interacts with amino acid residues within a protein's binding site. nih.govrsc.org This provides a detailed understanding of the binding mode and is invaluable for the structure-based design of more potent and selective molecules. rsc.org
The table below shows examples of computational parameters used in the study of piperazine derivatives.
| Computational Method | Basis Set | Application | Predicted Property |
| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Geometry optimization, spectroscopic analysis. mdpi.com | Molecular structure, vibrational frequencies. |
| DFT | B3LYP/6-31G(d,p) | Reactivity analysis, property prediction. inonu.edu.tr | HOMO-LUMO energy gap, lipophilicity. inonu.edu.tr |
| Molecular Dynamics | Not specified | Analysis of ligand-protein interactions. nih.govrsc.org | Identification of key binding residues. nih.gov |
Rational Design of Advanced Functional Materials Utilizing Piperazine-2,3-dicarboxylate Motifs
The unique structural and electronic properties of piperazine-dicarboxylate scaffolds make them attractive building blocks for the construction of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules, creating porous structures with high surface areas. researchgate.netmdpi.com
Research Directions and Findings:
Entangled MOF Architectures: The flexibility of piperazine-based ligands, combined with rigid dicarboxylates, can lead to the formation of complex, entangled MOF structures. rsc.org Depending on the metal ion and solvent system used, structures ranging from interpenetrating networks to unique self-penetrating frameworks and polycatenanes have been synthesized. rsc.org
Functionalized MOFs for Gas Storage: Introducing functional groups into the organic linkers of MOFs can tailor their properties for specific applications. A MOF functionalized with a piperazine diisophthalic acid ligand has shown a notably high methane (B114726) storage capacity, reaching 93.6% of the U.S. Department of Energy's volumetric target. researchgate.net The inclusion of the piperazine group enhanced methane uptake compared to the non-functionalized parent structure. researchgate.net
Luminescent Materials: MOFs constructed from pyridine-2,3-dicarboxylate and flexible bispyridyl ligands have been shown to exhibit intense fluorescent emissions at room temperature, suggesting potential applications in sensing and optical devices. rsc.org
Catalysis and Separation: The porous nature and tunable properties of piperazine-containing MOFs make them candidates for applications in catalysis and the separation of gas mixtures. rsc.orgnih.gov For example, certain cobalt-based MOFs show promising selectivity for CO2 over other gases like N2 and CH4. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
